molecular formula C11H11Cl3N4O3S B11709870 N-(2,2,2-trichloro-1-{[(4-nitrophenyl)carbamothioyl]amino}ethyl)acetamide

N-(2,2,2-trichloro-1-{[(4-nitrophenyl)carbamothioyl]amino}ethyl)acetamide

Cat. No.: B11709870
M. Wt: 385.7 g/mol
InChI Key: DYMLKNCJEMMPPO-UHFFFAOYSA-N
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Description

N-(2,2,2-trichloro-1-{[(4-nitrophenyl)carbamothioyl]amino}ethyl)acetamide is a complex organic compound with the molecular formula C13H13Cl3N4O2S and a molar mass of 395.69 g/mol . This compound is characterized by the presence of trichloro, nitrophenyl, and carbamothioyl groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2,2-trichloro-1-{[(4-nitrophenyl)carbamothioyl]amino}ethyl)acetamide typically involves the reaction of 2,2,2-trichloroethylamine with 4-nitrophenyl isothiocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at around 0-5°C to ensure the stability of the reactants and the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(2,2,2-trichloro-1-{[(4-nitrophenyl)carbamothioyl]amino}ethyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitroso derivatives, amines, and various substituted derivatives depending on the nucleophile used .

Scientific Research Applications

N-(2,2,2-trichloro-1-{[(4-nitrophenyl)carbamothioyl]amino}ethyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2,2,2-trichloro-1-{[(4-nitrophenyl)carbamothioyl]amino}ethyl)acetamide involves its interaction with specific molecular targets. The nitrophenyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The trichloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,2,2-trichloro-1-{[(4-nitrophenyl)carbamothioyl]amino}ethyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the nitrophenyl group enhances its potential biological activity, while the trichloroethyl group provides stability and reactivity .

Properties

Molecular Formula

C11H11Cl3N4O3S

Molecular Weight

385.7 g/mol

IUPAC Name

N-[2,2,2-trichloro-1-[(4-nitrophenyl)carbamothioylamino]ethyl]acetamide

InChI

InChI=1S/C11H11Cl3N4O3S/c1-6(19)15-9(11(12,13)14)17-10(22)16-7-2-4-8(5-3-7)18(20)21/h2-5,9H,1H3,(H,15,19)(H2,16,17,22)

InChI Key

DYMLKNCJEMMPPO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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